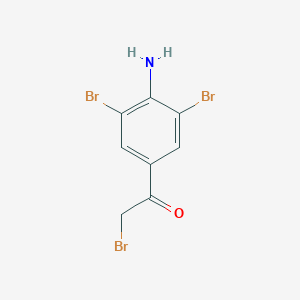

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Description

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMHABGUPISDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437069 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-55-7 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a key intermediate in synthetic organic chemistry, with a particular focus on its role in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile chemical entity.

Introduction and Core Chemical Properties

This compound is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various biologically active molecules. Its structure, featuring a dibrominated aniline ring and an α-bromo ketone functional group, imparts a high degree of reactivity, making it a valuable precursor for the construction of complex molecular architectures.

While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from closely related analogues and supplier technical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30095-55-7 | [1] |

| Molecular Formula | C₈H₆Br₃NO | Inferred |

| Molecular Weight | 371.85 g/mol | Inferred |

| Appearance | Yellow Solid | [1] |

| Melting Point | 146-147 °C | [1] |

| Boiling Point | 427.3±45.0 °C (Predicted) | [1] |

| Density | 2.202 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The most logical and established synthetic route to this compound is via the α-bromination of its precursor, 4'-amino-3',5'-dibromoacetophenone. This reaction is a well-documented transformation for acetophenone derivatives.[2][3]

Synthesis of the Precursor: 4'-Amino-3',5'-dibromoacetophenone

The synthesis of the starting material, 4'-amino-3',5'-dibromoacetophenone, is a crucial first step. While various methods exist for the bromination of anilines and acetophenones, a common approach involves the direct bromination of 4'-aminoacetophenone.

Experimental Protocol: Synthesis of 4'-Amino-3',5'-dibromoacetophenone

-

Materials: 4'-aminoacetophenone, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 4'-aminoacetophenone in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring. The stoichiometry is critical to achieve dibromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then with a dilute solution of sodium thiosulfate to remove unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-amino-3',5'-dibromoacetophenone.

-

α-Bromination to Yield this compound

The final step is the selective bromination of the α-carbon of the acetyl group. This reaction is typically carried out under acidic conditions to promote enolization, which is the reactive intermediate.[2]

Experimental Protocol: α-Bromination of 4'-Amino-3',5'-dibromoacetophenone

-

Materials: 4'-Amino-3',5'-dibromoacetophenone, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 4'-amino-3',5'-dibromoacetophenone in glacial acetic acid.

-

Slowly add one equivalent of bromine dropwise to the solution at a controlled temperature, typically below 20°C.[4]

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol.[4]

-

Causality in Experimental Choices:

-

Glacial Acetic Acid as Solvent: It serves as both a solvent and a catalyst. The acidic environment facilitates the enolization of the ketone, which is the rate-determining step for α-halogenation.

-

Controlled Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions, such as further bromination or degradation of the product.

-

Stoichiometry of Bromine: Using one equivalent of bromine is key for the selective monobromination of the α-position. Excess bromine could lead to the formation of dibrominated byproducts.

Diagram 1: Synthesis of this compound

A two-step synthesis pathway.

Key Applications in Drug Development: The Synthesis of Ambroxol

This compound is a pivotal intermediate in the synthesis of the mucolytic drug, Ambroxol.[5][6][7][8] Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is widely used in the treatment of respiratory diseases.[]

The synthesis of Ambroxol from this intermediate involves a reductive amination reaction with trans-4-aminocyclohexanol.

Diagram 2: Synthesis of Ambroxol

Reductive amination pathway to Ambroxol.

Experimental Workflow: Synthesis of Ambroxol

-

Reaction Setup: this compound is dissolved in a suitable solvent such as methanol.

-

Addition of Amine: trans-4-Aminocyclohexanol is added to the solution. The reaction mixture is stirred, leading to the formation of an intermediate, likely a hemiaminal or an imine after dehydration.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. This reduces the intermediate to form the final Ambroxol base.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization.

-

Salt Formation (Optional): For pharmaceutical applications, the Ambroxol base is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Characterization and Analytical Techniques

Due to the lack of published spectra for this compound, the following characterization data is predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two aromatic protons. - A singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine. - A broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | - A peak for the carbonyl carbon. - A peak for the methylene carbon. - Peaks for the aromatic carbons, with distinct signals for the carbon atoms attached to bromine, the amino group, and the acetyl group. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - A strong C=O stretching vibration for the ketone (around 1680-1700 cm⁻¹). - C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of three bromine atoms. |

Safety and Handling

As with all α-haloketones, this compound should be handled with care. These compounds are typically lachrymatory and can cause skin and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis, logically proceeding from 4'-amino-3',5'-dibromoacetophenone, and its crucial role in the production of Ambroxol highlight its significance in medicinal chemistry. The predicted analytical data provides a basis for its characterization, and with proper handling, it can be a powerful tool for the synthesis of complex pharmaceutical compounds. Further research into this and related compounds could unveil new synthetic pathways and applications.

References

-

PubChem. 4-Bromophenacyl bromide. National Center for Biotechnology Information. [Link]

-

PubChem. 2',4'-Dibromoacetophenone. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

-

SynZeal. Ambroxol EP Impurity A. [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

-

Organic Syntheses. 3-Bromoacetophenone. [Link]

- Google Patents. CN103073439A - Synthesis method of ambroxol hydrochloride compound.

-

PrepChem. Synthesis of 4-amino-3-bromoacetophenone. [Link]

- Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

-

ResearchGate. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [Link]

-

LookChem. 3-Dimethylaminopropylamine. [Link]

-

DR JCR BIO. Ambroxol Archives. [Link]

-

DrugBank. Ambroxol EP Impurity D. [Link]

Sources

- 1. 4-amino-3,5-dibromo-2'-bromo-acetophenone | 30095-55-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 8. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a strategic, field-tested workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. Each step is rationalized to provide a self-validating system for unambiguous structure confirmation. We present detailed experimental protocols for each analytical method, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for the title compound is not publicly available, this guide provides expertly predicted data based on closely related analogues and foundational spectroscopic principles. The methodologies and interpretative guidance herein are designed to be broadly applicable to the characterization of novel substituted α-bromoacetophenones.

Introduction: The Rationale for a Multi-Modal Approach

The structural confirmation of a novel or sparsely documented molecule like this compound is a cornerstone of chemical research and development. The presence of multiple bromine atoms, an aromatic amine, and a reactive α-bromoketone moiety necessitates a rigorous, multi-modal analytical approach. A single technique is insufficient to definitively assign the regiochemistry and confirm the presence of all functional groups. This guide, therefore, champions an integrated workflow, where each analytical output corroborates the others, leading to an undeniable structural assignment. We will proceed logically from the synthesis of the target molecule to its detailed characterization.

Synthesis and Purification: Establishing a Foundation of Purity

The quality of all subsequent analytical data is contingent on the purity of the analyte. The synthesis of this compound is a two-step process, beginning with the dibromination of a commercially available starting material, followed by α-bromination of the ketone.

Step 1: Synthesis of 4'-Amino-3',5'-dibromoacetophenone (Precursor)

The precursor is synthesized via electrophilic aromatic substitution on 4'-aminoacetophenone. The amino group is a strong activating group, directing ortho and para. To achieve dibromination at the 3 and 5 positions, a slight excess of the brominating agent is employed.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (74.0 mmol) of 4'-aminoacetophenone in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 8.1 mL (155.4 mmol, 2.1 equivalents) of bromine dissolved in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4'-amino-3',5'-dibromoacetophenone.

-

Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid.

Step 2: Synthesis of this compound (Target Molecule)

The α-bromination of the precursor is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often with a catalytic amount of acid.

Experimental Protocol:

-

To a solution of 5.0 g (17.1 mmol) of 4'-amino-3',5'-dibromoacetophenone in 50 mL of chloroform, add a catalytic amount of hydrobromic acid (a few drops of a 48% aqueous solution).

-

Heat the mixture to a gentle reflux (approximately 60 °C).

-

Add 3.04 g (17.1 mmol) of N-bromosuccinimide in small portions over 20 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bisulfite solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

The use of glacial acetic acid in the first step provides a polar medium to facilitate the electrophilic aromatic substitution.

-

The α-bromination is performed under acidic conditions to promote the formation of the enol tautomer, which is the reactive intermediate.

-

NBS is often preferred over elemental bromine for α-bromination as it is a solid and easier to handle, and the reaction can be more readily controlled.

Structural Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, where each technique provides a piece of the puzzle, culminating in the final confirmed structure.

Caption: A workflow diagram for the structural elucidation of the target molecule.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in assignments.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Singlet | 2H | Aromatic-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to be downfield due to the deshielding effect of the carbonyl group and the bromine atoms. |

| ~4.8 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. The exact position is dependent on concentration and solvent. |

| ~4.4 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, leading to a significant downfield shift. They will appear as a singlet as there are no adjacent protons. |

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~148 | C-NH₂ | The carbon attached to the amino group is deshielded by the nitrogen but shielded by its para position relative to the carbonyl group. |

| ~135 | C-H (Aromatic) | The aromatic carbons bearing protons are deshielded by the adjacent bromine atoms. |

| ~132 | C-C=O (Aromatic) | The ipso-carbon attached to the carbonyl group is deshielded. |

| ~110 | C-Br (Aromatic) | The carbons attached to the bromine atoms are shielded by the halogen but deshielded by the ortho amino group. |

| ~30 | -CH₂Br | The methylene carbon is attached to an electron-withdrawing bromine atom, causing a downfield shift. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can give clues about the elemental composition and fragmentation pattern of the molecule.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3]

| m/z (relative intensity) | Assignment | Rationale |

| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular Ion Cluster | The presence of three bromine atoms will lead to a cluster of peaks with a characteristic 1:3:3:1 intensity ratio, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The nominal mass will be around 371 g/mol . |

| [M-Br]+ | Loss of a bromine radical | A common fragmentation pathway for halogenated compounds. |

| [M-CH₂Br]+ | Loss of the bromomethyl radical | Cleavage of the bond between the carbonyl carbon and the α-carbon. |

| Ar-C≡O+ | Acylium ion | Fragmentation of the C-C bond between the carbonyl and the methylene group. This fragment will also exhibit a dibromo isotopic pattern. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[4]

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3450-3300 | N-H stretch | The asymmetric and symmetric stretching of the primary amine will result in two distinct peaks in this region.[5] |

| ~1680 | C=O stretch | The carbonyl stretch of an aromatic ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone. |

| ~1600 | N-H bend | The scissoring vibration of the primary amine. |

| 1580-1450 | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| 1250-1000 | C-N stretch | The stretching vibration of the carbon-nitrogen bond of the aromatic amine. |

| ~700-550 | C-Br stretch | The carbon-bromine stretching vibrations are typically found in the fingerprint region. |

Unambiguous Structure Determination: X-ray Crystallography

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.[6]

Experimental Protocol:

-

Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to obtain the precise atomic coordinates and connectivity.

The resulting crystal structure will definitively confirm the substitution pattern on the aromatic ring and the connectivity of all atoms, leaving no doubt as to the identity of the compound.

Safety and Handling

α-Bromoacetophenones are known to be lachrymatory and can cause skin and eye irritation. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the integrated workflow outlined in this guide, from careful synthesis and purification to a comprehensive analysis by NMR, MS, and IR spectroscopy, researchers can confidently assign the structure of this and related molecules. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The predicted spectroscopic data and detailed protocols provided herein serve as a robust starting point for any scientist embarking on the characterization of this class of compounds.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromoacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Retrieved from [Link]

-

YouTube. (2014). How to Prepare an NMR Sample. Retrieved from [Link]

-

Agilent Technologies. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

-

Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Retrieved from [Link]

-

RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Unknown Source. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone - Optional[13C NMR]. Retrieved from [Link]

-

Unknown Source. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

Sources

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4'-Dibromoacetophenone(99-73-0) 1H NMR [m.chemicalbook.com]

- 6. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]

A Comprehensive Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone (CAS No. 30095-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, with the Chemical Abstracts Service (CAS) number 30095-55-7 , is a halogenated aromatic amine ketone of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, featuring a dibrominated aniline core coupled with an α-bromoethanone moiety, renders it a highly reactive and versatile synthetic building block. This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in the field of drug discovery and development. The primary utility of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to brombuterol and other related β2-agonists.[1]

Physicochemical Properties

This compound is typically a yellow solid.[1] Its key physicochemical properties are summarized in the table below. These properties are crucial for designing synthetic routes, understanding its reactivity, and developing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 30095-55-7 | [1][2] |

| Molecular Formula | C₈H₆Br₃NO | [1] |

| Molecular Weight | 371.85 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 146-147 °C | [1] |

| Boiling Point | 427.3±45.0 °C (Predicted) | [1] |

| Density | 2.202 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Chloroform, Dichloromethane, Methanol | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves the α-bromination of a precursor ketone, 1-(4-amino-3,5-dibromophenyl)ethanone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone, which proceeds through an enol intermediate.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 4-aminoacetophenone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from analogous reactions)

Materials:

-

1-(4-Amino-3,5-dibromophenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable solvent

-

Ethanol

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Dissolution: Dissolve 1-(4-amino-3,5-dibromophenyl)ethanone in a suitable solvent such as chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Heating: Gently heat the solution to a moderate temperature (e.g., 50-65°C) to facilitate the reaction.[3]

-

Bromination: Add a stoichiometric amount of bromine dropwise to the heated solution with continuous stirring. The addition of an acid catalyst can promote the formation of the enol intermediate, which is the rate-determining step in acid-catalyzed α-halogenation.

-

Reaction Monitoring: After the addition of bromine is complete, continue stirring the reaction mixture for a few minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, add ethanol to the reaction mixture to precipitate the product.

-

Purification: Cool the mixture to induce crystallization. Filter the resulting crystals, wash them with a small amount of cold chloroform to remove impurities, and dry them at a low temperature to obtain the final product, this compound.[3]

Causality of Experimental Choices: The choice of a halogenated solvent like chloroform is due to its inertness under the reaction conditions and its ability to dissolve the starting material. The dropwise addition of bromine is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts. The use of an acid catalyst accelerates the reaction by promoting the formation of the enol tautomer, which is more nucleophilic than the ketone and readily attacks the electrophilic bromine.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds, particularly bronchodilators.

Synthesis of Brombuterol and Clenbuterol Analogues

This compound is a direct precursor in the synthesis of Brombuterol, a β2-adrenergic agonist. The synthetic route involves the reaction of the α-bromo ketone with an appropriate amine, followed by reduction of the ketone functionality. This versatile reactivity also allows for its use in the creation of a variety of clenbuterol analogues, which are investigated for their potential therapeutic effects, including the treatment of asthma and other respiratory conditions.[4][5]

Caption: General scheme for the synthesis of β2-agonists.

The development of such analogues is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. For instance, research has explored how modifications to the aromatic ring and the amine substituent of clenbuterol-like molecules can impact their bronchodilator activity.

Broader Potential in Medicinal Chemistry

The reactive nature of the α-bromo ketone moiety makes this compound a valuable tool for medicinal chemists.[6] It can be used to introduce the 4-amino-3,5-dibromophenylacetyl group into various molecular scaffolds, enabling the exploration of structure-activity relationships in the development of new therapeutic agents. This includes its potential use in the synthesis of kinase inhibitors and other targeted therapies where the substituted phenyl ring can serve as a key pharmacophore.[6]

Safety and Handling

As a halogenated organic compound and an α-bromo ketone, this compound should be handled with care in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling α-bromo ketones and related aromatic amines should be strictly followed.

General Hazards:

-

Irritation: α-Bromo ketones are known to be irritants to the skin, eyes, and respiratory tract.[7][8]

-

Toxicity: Many halogenated organic compounds exhibit toxicity, and this compound should be handled as potentially harmful if ingested, inhaled, or absorbed through the skin.

-

Lachrymator: Some α-bromo ketones are lachrymatory, causing irritation and tearing of the eyes.[9]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a crucial intermediate in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and reactive nature make it an important building block for the synthesis of a range of pharmaceutical compounds, most notably β2-adrenergic agonists like brombuterol. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage its potential in the creation of novel therapeutics. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure safe and effective use in the laboratory.

References

-

ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-Amino-3,5-dibromophenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Antigen synthesis where (A) clenbuterol (1-(4-amino-3, 5-dichlorophenyl) -. Retrieved from [Link]

-

PubChem. (n.d.). Clenbuterol. Retrieved from [Link]

-

MDPI. (2018, November 4). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Molecules, 23(11), 2859. Retrieved from [Link]

-

LookChem. (n.d.). Cas 30095-55-7,4-amino-3,5-dibromo-2'-bromo-acetophenone. Retrieved from [Link]

-

Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Journal of Chemistry. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

Sources

- 1. 4-amino-3,5-dibromo-2'-bromo-acetophenone | 30095-55-7 [chemicalbook.com]

- 2. Cas 30095-55-7,4-amino-3,5-dibromo-2'-bromo-acetophenone | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-3,5-dibromophenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

4-amino-3,5-dibromophenacyl bromide is a substituted aromatic ketone of significant interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its trifunctional nature, comprising a reactive α-bromoketone, an electron-rich aminophenyl ring, and sterically influencing bromine substituents, makes it a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from closely related analogs to build a predictive profile in the absence of extensive direct experimental data. We will delve into its structural characteristics, predicted physicochemical parameters, and relevant synthetic considerations, offering a foundational understanding for researchers working with this and similar compounds.

II. Molecular Structure and Chemical Identity

The foundational step in understanding the properties of any chemical entity is a thorough analysis of its structure. 4-amino-3,5-dibromophenacyl bromide, with the empirical formula C₈H₆Br₃NO, possesses a unique arrangement of functional groups that dictate its reactivity and physical behavior.

Key Structural Features:

-

Phenacyl Bromide Moiety: The α-bromoketone is a potent electrophilic center, making the compound an excellent alkylating agent, particularly for nucleophiles such as amines, thiols, and carboxylates. This functionality is the basis for its utility in derivatizing other molecules.

-

4-Amino Group: This electron-donating group significantly influences the electronic properties of the aromatic ring, enhancing its nucleophilicity and modulating the reactivity of the carbonyl group.

-

3,5-Dibromo Substituents: The two bromine atoms are strong electron-withdrawing groups and also introduce significant steric hindrance around the amino group. This steric shield can influence the regioselectivity of reactions involving the aromatic ring.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 4-amino-3,5-dibromophenacyl bromide.

III. Physicochemical Properties: A Data-Driven Approach

| Property | Predicted/Analog Data for 4-amino-3,5-dibromophenacyl bromide | Data for 4-amino-3,5-dichlorophenacylbromide[1] |

| Molecular Formula | C₈H₆Br₃NO | C₈H₆BrCl₂NO |

| Molecular Weight | 371.85 g/mol | 282.95 g/mol |

| Appearance | Predicted to be an off-white to yellow or brown solid | Off-White to Yellow Solid |

| Melting Point | Predicted to be higher than 142-145 °C | 142-145 °C |

| Boiling Point | Predicted > 396.4 °C | 396.4 ± 42.0 °C (Predicted) |

| Density | Predicted > 1.764 g/cm³ | 1.764 ± 0.06 g/cm³ (Predicted) |

| Solubility | Predicted to be slightly soluble in DMSO and ethyl acetate. | DMSO (Slightly), Ethyl Acetate (Slightly) |

| Storage Temperature | Recommended -20°C Freezer, Under Inert Atmosphere | -20°C Freezer, Under Inert Atmosphere |

| Stability | Predicted to be moisture-sensitive | Moisture Sensitive |

IV. Synthetic Pathways and Considerations

The synthesis of substituted phenacyl bromides is a well-established area of organic chemistry[2][3][4][5]. The most common approach involves the α-bromination of the corresponding acetophenone.

Proposed Synthetic Workflow:

The synthesis of 4-amino-3,5-dibromophenacyl bromide would likely proceed via a two-step process starting from 4-aminoacetophenone.

Caption: Proposed synthesis of 4-amino-3,5-dibromophenacyl bromide.

Step 1: Bromination of 4-Aminoacetophenone

The initial step would involve the dibromination of the aromatic ring of 4-aminoacetophenone. This can be achieved using elemental bromine or N-bromosuccinimide as the brominating agent. The amino group is a strong activating group, directing the electrophilic substitution to the ortho positions.

Step 2: α-Bromination of 4-Amino-3,5-dibromoacetophenone

The resulting 4-amino-3,5-dibromoacetophenone would then undergo α-bromination of the acetyl group to yield the final product. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent, or with reagents like copper(II) bromide[6].

A similar procedure is used for the synthesis of 4-amino-3,5-dichlorophenacylbromide, where 4-amino-3,5-dichloroacetophenone is dissolved in chloroform and treated with bromine[1].

V. Safety, Handling, and Storage

Given its structural similarity to other phenacyl bromides, 4-amino-3,5-dibromophenacyl bromide should be handled with extreme caution. Phenacyl bromides are known lachrymators and are corrosive[7].

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. As noted for its dichloro-analog, storage at -20°C under an inert atmosphere is recommended[1]. The compound is likely to be moisture-sensitive.

VI. Conclusion

While direct experimental data on 4-amino-3,5-dibromophenacyl bromide is limited, a comprehensive profile of its physical and chemical properties can be constructed through a careful analysis of its structure and comparison with closely related analogs. Its trifunctional nature makes it a valuable reagent for organic synthesis. Researchers and drug development professionals should proceed with the understanding that this is a highly reactive and potentially hazardous compound, and appropriate safety measures must be strictly adhered to. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this interesting molecule.

VII. References

-

PubChem. (n.d.). 4-Bromophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 99-73-0 | Product Name : 4-Bromophenacyl Bromide. Retrieved from [Link]

-

Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Retrieved from

-

IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Savitribai Phule Pune University. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromoacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]

Sources

- 1. 4-Amino-3,5-dichlorophenacylbromide CAS#: 37148-47-3 [m.chemicalbook.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. prepchem.com [prepchem.com]

- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmacologically active compounds, most notably ambroxol and its derivatives. This document delves into the synthetic pathways for this triphenylethanone derivative, its chemical properties, and its versatile reactivity, which makes it a valuable building block in medicinal chemistry. Detailed experimental protocols, characterization data, and a discussion of its applications in the synthesis of heterocyclic compounds are presented to provide researchers and drug development professionals with a thorough understanding and practical guide for utilizing this important chemical entity.

Introduction: The Significance of a Versatile Intermediate

This compound, a halogenated aromatic amine ketone, serves as a pivotal precursor in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive α-bromoketone moiety and a substituted aniline ring, allows for diverse chemical transformations, making it a valuable tool in the arsenal of synthetic and medicinal chemists. The presence of bromine atoms on the phenyl ring and at the α-position to the carbonyl group imparts unique reactivity, enabling its use in the construction of complex molecular architectures, including various heterocyclic systems.

One of the most notable applications of this compound is in the synthesis of ambroxol, a widely used mucolytic agent. The core structure of this compound provides the essential dibrominated aniline fragment found in ambroxol. Understanding the synthesis and reactivity of this intermediate is therefore crucial for the efficient production of ambroxol and the development of novel analogs with potentially enhanced therapeutic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 1-(4-aminophenyl)ethanone. The synthetic strategy involves the bromination of the aromatic ring followed by the α-bromination of the ketone.

Step 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone

The first step involves the selective dibromination of 1-(4-aminophenyl)ethanone at the positions ortho to the activating amino group.

Reaction Scheme:

Figure 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone.

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 1-(4-aminophenyl)ethanone (1 mole) in glacial acetic acid (10 volumes).

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a solution of bromine (2.1 moles) in glacial acetic acid (2 volumes) dropwise, maintaining the temperature below 10 °C. The causality behind this slow addition is to control the exothermic reaction and prevent over-bromination or side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.

-

The precipitated solid is collected by filtration and washed thoroughly with water to remove any residual acid.

-

The crude product is then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The resulting solid is dried under vacuum to yield 1-(4-amino-3,5-dibromophenyl)ethanone.

Step 2: α-Bromination to Yield this compound

The second step is the selective bromination at the α-position of the ketone. This reaction is typically carried out using a brominating agent in a suitable solvent.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol:

A procedure analogous to the synthesis of the dichloro-derivative can be employed[1].

-

Dissolve 1-(4-amino-3,5-dibromophenyl)ethanone (1 mole) in chloroform (10 volumes) and heat the solution to 60-65 °C.

-

Add bromine (1.1 moles) dropwise with constant stirring. The choice of chloroform as a solvent is due to its inertness under these reaction conditions and its ability to dissolve the starting material.

-

After the addition is complete, continue stirring for a few minutes.

-

Add ethanol to the reaction mixture and stir. The addition of ethanol helps in the precipitation of the product.

-

Cool the mixture in an ice bath to induce crystallization.

-

Filter the resulting crystals, wash with cold chloroform, and dry at a low temperature to obtain this compound.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 30095-55-7 | [2][3] |

| Molecular Formula | C₈H₆Br₃NO | [4] |

| Molecular Weight | 371.85 g/mol | [4] |

| Appearance | Expected to be a yellow solid | [4] |

| Storage | 2-8°C, Refrigerator | [4] |

Characterization Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a singlet for the methylene protons of the bromoacetyl group, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon bearing the bromine in the acetyl group, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the three bromine atoms.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two key reactive sites: the α-bromo ketone and the amino group on the aromatic ring.

Reactivity of the α-Bromo Ketone Moiety

The α-bromo ketone is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application in the synthesis of various heterocyclic compounds.

Reaction with Amines:

The reaction of α-bromo ketones with primary amines is a well-established method for the synthesis of α-amino ketones and various nitrogen-containing heterocycles[5][6]. For instance, reaction with an amine can lead to the formation of an α-amino ketone, which can then undergo further cyclization reactions.

Figure 3: General reaction with a primary amine.

Key Application: Synthesis of Ambroxol

While many synthetic routes to ambroxol exist, a common pathway involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol[7][8]. Although this compound is a ketone and not an aldehyde, its structural similarity and reactivity make it a plausible precursor for ambroxol analogs or alternative synthetic routes. The core 4-amino-3,5-dibromophenyl moiety is the key structural feature it provides.

Synthesis of Heterocyclic Compounds

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, such as oxadiazoles, which are known to possess a wide range of biological activities[9][10]. The α-bromo ketone can react with various binucleophiles to construct five- or six-membered heterocyclic rings.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for the construction of complex molecular architectures. This technical guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of facilitating its use in the research and development of new therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

-

Partha Pratin et al. (2022). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... - ResearchGate. (n.d.). ResearchGate. [Link]

-

1-(4-Amino-3-bromo-phenyl)-ethanone - PubChem. (n.d.). PubChem. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation method of ambroxol hydrochloride - Eureka | Patsnap. (n.d.). Patsnap. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis, spectral, antibacterial and docking analyses of (3,4-bis((E)- (arylidene)amino). (n.d.). NIScPR. [Link]

-

The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

30095-55-7 | Product Name : 4'-Amino-2,3',5'-tribromoacetophenone - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Frontiers. [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines1 - American Chemical Society. (n.d.). ACS Publications. [Link]

-

Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]

-

Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020). Royal Society of Chemistry. [Link]

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

1-(3-Amino-4-bromophenyl)-2-bromoethanone - PubChem. (n.d.). PubChem. [Link]

-

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one_681246-49-1_Hairui Chemical. (n.d.). Hairui Chemical. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one_681246-49-1_Hairui Chemical [hairuichem.com]

- 3. 30095-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. heteroletters.org [heteroletters.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of novel molecular entities with therapeutic potential. This technical guide delves into the significant, albeit specialized, role of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone as a pivotal intermediate in medicinal chemistry. While direct literature on this exact molecule is sparse, this guide will provide an in-depth analysis of its chemical reactivity and synthetic utility by drawing parallels with its close structural analogs, such as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. We will explore its synthesis, its function as a powerful electrophilic building block, and its application in the construction of diverse heterocyclic scaffolds that are hallmarks of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex intermediates for the advancement of their research programs.

Introduction: The Value Proposition of a Multifunctional Building Block

The pursuit of novel therapeutics is an intricate dance between chemical innovation and biological understanding. At the heart of this endeavor lies the ability to synthesize complex molecules with precision and efficiency. Key to this is the availability of "building blocks" or "synthons" that offer multiple points for chemical modification, allowing for the rapid generation of diverse compound libraries.

This compound represents a prime example of such a strategic intermediate. Its molecular architecture is endowed with several key features that make it highly valuable to the medicinal chemist:

-

An α-Bromoketone Moiety: This functional group is a potent electrophile, readily susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the formation of carbon-heteroatom and carbon-carbon bonds, which are fundamental to the assembly of complex ring systems.

-

A Substituted Aniline Core: The 4-amino group provides a nucleophilic center that can be acylated, alkylated, or used in cyclization reactions. The bromine atoms at the 3 and 5 positions offer opportunities for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, thereby expanding the accessible chemical space.

-

Pre-installed Halogen Atoms: The dibromo substitution pattern on the phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. These atoms can also serve as handles for late-stage diversification.

This guide will illuminate the practical applications of this versatile synthon, providing both the theoretical underpinnings and practical protocols for its use in the synthesis of medicinally relevant compounds.

Synthesis of the Core Scaffold: A Predictable Pathway

Workflow for the Synthesis of this compound

Caption: Predicted synthetic route to the target compound.

Step-by-Step Experimental Protocol (Exemplar)

Step 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone

This step involves the electrophilic aromatic substitution of 1-(4-aminophenyl)ethanone. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions.

-

Dissolution: Dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 equivalents) or elemental bromine (2.2 equivalents) in the same solvent to the reaction mixture at room temperature. The use of a catalyst like iron(III) bromide may be beneficial.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution to remove any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 1-(4-amino-3,5-dibromophenyl)ethanone.

Step 2: Synthesis of this compound

This step involves the bromination at the α-carbon of the ketone.

-

Dissolution: Dissolve the 1-(4-amino-3,5-dibromophenyl)ethanone (1 equivalent) from the previous step in a suitable solvent like chloroform or acetic acid.[1]

-

α-Bromination: Add elemental bromine (1.1 equivalents) dropwise to the solution at a slightly elevated temperature (e.g., 65°C).[1]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add a co-solvent like ethanol to precipitate the product.[1] Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain this compound.

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a precursor to a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The α-bromoketone is a key electrophilic partner in various cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are present in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The reaction of an α-haloketone with a thiosemicarbazide derivative is a common route to these heterocycles.[5]

Illustrative Reaction Scheme: Formation of a Thiadiazine Ring System

Caption: General reaction pathway for the synthesis of thiadiazine derivatives.

This reaction proceeds via an initial condensation between the carbonyl group of the α-bromoketone and the hydrazine nitrogen of the thiosemicarbazide, followed by an intramolecular nucleophilic attack of the sulfur atom on the electrophilic α-carbon, leading to the formation of a six-membered thiadiazine ring.[5]

Synthesis of Imidazole Derivatives

The imidazole ring is another cornerstone of medicinal chemistry, found in numerous drugs. The Hantzsch imidazole synthesis, or variations thereof, can be employed using α-haloketones.

Workflow for Imidazole Synthesis

Caption: Conceptual workflow for the synthesis of imidazole-containing compounds.

Case Study: Potential Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3-aminoindazole scaffold is one such hinge-binding template.[6] The 4-amino group of this compound could be envisioned as a synthetic handle to construct such privileged scaffolds.

For instance, the amino group could be diazotized and then cyclized to form an indazole ring. The remaining α-bromoketone could then be further elaborated to introduce other pharmacophoric features. The dibromo-substitution pattern would offer vectors for tuning selectivity and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound, and its close analogs, are powerful and versatile intermediates in medicinal chemistry. Their utility stems from the presence of multiple, orthogonally reactive functional groups that allow for the efficient construction of diverse and complex molecular architectures. The ability to readily access important heterocyclic scaffolds such as thiadiazines, oxadiazoles, and imidazoles positions this synthon as a valuable tool in the drug discovery arsenal.

Future work in this area could focus on expanding the repertoire of heterocyclic systems synthesized from this building block and exploring the impact of the dibromo-substitution on biological activity and ADME properties. The development of one-pot, multi-component reactions starting from this intermediate would further enhance its value by streamlining synthetic routes to novel compound libraries. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be more critical than ever.

References

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]

-

Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Edu. Res. Available at: [Link]

-

Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... ResearchGate. Available at: [Link]

-

Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PubMed Central. Available at: [Link]

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed. Available at: [Link]

-

Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. JYX. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

-

Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. PubMed. Available at: [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. Available at: [Link]

-

Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link]

-

5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. Available at: [Link]

-

1-(4-Amino-3-bromo-phenyl)-ethanone. PubChem. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyx.jyu.fi [jyx.jyu.fi]

- 6. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Introduction

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. Its utility as a building block for the synthesis of novel heterocyclic compounds and potential kinase inhibitors necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a compound that may be synthesized for specific research purposes, readily available public spectral data is scarce. Therefore, this document leverages established principles of spectroscopy and comparative data from closely related analogs to provide a robust, predictive interpretation of the spectral data. This approach is designed to empower researchers to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The key features of this compound include:

-

A 1,2,4,6-tetrasubstituted benzene ring: This substitution pattern will give rise to a distinct singlet in the aromatic region of the 1H NMR spectrum.

-

An α-bromo ketone moiety (-COCH2Br): This functional group has characteristic signals in both NMR and IR spectroscopy and directs key fragmentation pathways in mass spectrometry.

-

A primary aromatic amine group (-NH2): This group's protons have a characteristic chemical shift in 1H NMR and distinctive stretching vibrations in the IR spectrum. The nitrogen atom also influences the fragmentation in MS.

-

Two bromine substituents on the aromatic ring: These heavy halogen atoms will have a notable isotopic signature in the mass spectrum and influence the chemical shifts of the aromatic carbons and protons.

Sources

Physical and chemical properties of 4-amino-3,5-dibromophenacyl bromide

An In-depth Technical Guide to 4-amino-3,5-dibromophenacyl bromide: Synthesis, Properties, and Applications

Introduction

4-amino-3,5-dibromophenacyl bromide, systematically named 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone, is a highly functionalized aromatic ketone. Its structure is characterized by a phenacyl bromide core, which is a potent alkylating agent, further substituted with an amino group and two bromine atoms on the phenyl ring. This unique combination of functional groups makes it a valuable, albeit not widely documented, intermediate in organic synthesis and medicinal chemistry. The electron-donating amino group, flanked by two bulky, electron-withdrawing bromine atoms, significantly influences the molecule's reactivity and electronic properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-amino-3,5-dibromophenacyl bromide. While this specific compound is not extensively cataloged in commercial databases, its synthesis is highly feasible from its known precursor, 4'-amino-3',5'-dibromoacetophenone.[1] The information herein is synthesized from data on this precursor, closely related structural analogs, and established chemical principles, offering expert-driven insights into its properties and potential.

Molecular Structure and Identifiers

The structural framework of 4-amino-3,5-dibromophenacyl bromide is foundational to its chemical behavior.

Caption: Chemical structure of 4-amino-3,5-dibromophenacyl bromide.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone |

| Molecular Formula | C₈H₆Br₃NO |

| Molecular Weight | 371.85 g/mol |

| CAS Number | Not assigned |

| Precursor CAS | 22589-50-0 (for 4'-amino-3',5'-dibromoacetophenone)[1] |

Predicted Physical and Chemical Properties

The physical and chemical properties of the title compound are predicted based on its precursor and halogenated analogs, such as 4-amino-3,5-dichlorophenacyl bromide.[2]

| Property | Predicted Value | Rationale / Comments |

| Appearance | Off-white to yellow or pinkish solid | The precursor is an off-white to pink solid.[1] Halogenated phenacyl bromides are typically crystalline solids. |

| Melting Point | > 150 °C | Higher than the dichloro-analog (140-142 °C)[2] due to increased molecular weight and stronger intermolecular forces from bromine. |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, chloroform; insoluble in water. | Typical for polar aprotic organic compounds of this class. The amino group provides some polarity, but the halogenated aromatic ring dominates. |

| Stability | Light and moisture sensitive. Stable under inert atmosphere. | The precursor requires protection from light.[1] The phenacyl bromide moiety is reactive and can hydrolyze. |

| Storage | 2-8°C, under inert atmosphere, protected from light. | Based on the precursor's storage conditions[1] and the inherent reactivity of the alpha-bromo ketone. |

Synthesis and Mechanism

The most direct and logical synthesis of 4-amino-3,5-dibromophenacyl bromide is the alpha-bromination of its corresponding acetophenone precursor. This reaction is a cornerstone of organic synthesis and is well-documented for a wide range of acetophenone derivatives.[3][4]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Alpha-Bromination

This protocol is adapted from the synthesis of the structurally similar 4-amino-3,5-dichlorophenacyl bromide.[2]

-

Dissolution: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 1.0 equivalent of 4'-amino-3',5'-dibromoacetophenone[1] in a suitable solvent (e.g., chloroform or glacial acetic acid).

-

Heating: Gently heat the solution to 50-60 °C with stirring. The amino group is a strong activating group, so harsh conditions are likely unnecessary and may lead to side reactions.

-

Bromine Addition: Slowly add 1.05 equivalents of liquid bromine (Br₂) dropwise to the solution. The reaction is exothermic and will be accompanied by the evolution of HBr gas. Alternatively, a safer and more manageable brominating agent like Pyridine Hydrobromide Perbromide (PHPB) can be used.[4]

-

Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine. Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid can serve as both the solvent and the acid catalyst.

-

-

Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-